molecular formula C11H20N2O2 B118396 Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)- CAS No. 140210-44-2

Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-

Cat. No. B118396
M. Wt: 212.29 g/mol
InChI Key: RECQGPOZJVAMAO-JMVBYTIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-, commonly known as CDTM, is a versatile organic compound that has been widely used in scientific research applications. CDTM is a bis(o-methyloxime) derivative of cyclopentane-1,2-dione, which is a cyclic diketone. The compound has a molecular formula of C14H28N2O4 and a molecular weight of 288.39 g/mol.

Mechanism Of Action

The mechanism of action of CDTM is based on its ability to form stable complexes with metal ions. The compound has a bidentate ligand that can coordinate with metal ions through its two oxygen atoms. The metal complexes formed by CDTM can exhibit various biological activities depending on the nature of the metal ion and the ligand environment.

Biochemical And Physiological Effects

CDTM has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. CDTM has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.

Advantages And Limitations For Lab Experiments

CDTM has several advantages for lab experiments. The compound is stable and easy to handle, and it can form stable complexes with metal ions. CDTM can be used for the determination of metal ions in various samples, and it can also be used in the synthesis of metal complexes for catalytic and biological applications. However, CDTM has some limitations for lab experiments. The compound is relatively expensive, and its synthesis requires specialized knowledge and equipment.

Future Directions

CDTM has several potential future directions for scientific research. The compound can be used in the synthesis of metal complexes for various applications, including catalysis, drug delivery, and imaging. CDTM can also be used in the development of new antimicrobial and anticancer agents. The compound can be modified to improve its properties, such as its stability, selectivity, and toxicity. Further research is needed to explore the full potential of CDTM in various scientific fields.
Conclusion:
CDTM is a versatile organic compound that has been widely used in scientific research applications. The compound can form stable complexes with metal ions and has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities. CDTM has several potential future directions for scientific research, including the development of new antimicrobial and anticancer agents and the synthesis of metal complexes for various applications.

Synthesis Methods

CDTM can be synthesized by reacting cyclopentane-1,2-dione with hydroxylamine-O-sulfonic acid and sodium acetate in the presence of acetic acid. The reaction mixture is then treated with methyl hydroxylamine hydrochloride to yield the bis(o-methyloxime) derivative of cyclopentane-1,2-dione. The reaction mechanism involves the formation of a cyclic intermediate followed by the addition of the hydroxylamine-O-sulfonic acid to the diketone.

Scientific Research Applications

CDTM has been widely used in scientific research applications due to its ability to form stable complexes with metal ions. The compound has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities.

properties

CAS RN

140210-44-2

Product Name

Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine

InChI

InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9-

InChI Key

RECQGPOZJVAMAO-JMVBYTIWSA-N

Isomeric SMILES

CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C

SMILES

CC1(CC(C(=NOC)C1=NOC)(C)C)C

Canonical SMILES

CC1(CC(C(=NOC)C1=NOC)(C)C)C

Origin of Product

United States

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